molecular formula C22H17N3OS2 B11101433 (5S,6R)-6-(1H-benzotriazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one

(5S,6R)-6-(1H-benzotriazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one

Cat. No.: B11101433
M. Wt: 403.5 g/mol
InChI Key: XDVDWARGDJSGGV-HXRLCAAQSA-N
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Description

(5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzotriazole moiety, two thiophene rings, and a cyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include organometallic reagents, oxidizing agents, and coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives, thiophene-containing molecules, and cyclohexenone-based structures. Examples include:

Uniqueness

What sets (5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3OS2

Molecular Weight

403.5 g/mol

IUPAC Name

(5S,6R)-6-(benzotriazol-1-yl)-5-thiophen-2-yl-3-[(E)-2-thiophen-2-ylethenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C22H17N3OS2/c26-20-14-15(9-10-16-5-3-11-27-16)13-17(21-8-4-12-28-21)22(20)25-19-7-2-1-6-18(19)23-24-25/h1-12,14,17,22H,13H2/b10-9+/t17-,22-/m1/s1

InChI Key

XDVDWARGDJSGGV-HXRLCAAQSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1/C=C/C2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5

Canonical SMILES

C1C(C(C(=O)C=C1C=CC2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5

Origin of Product

United States

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